molecular formula C38H24O2 B14509826 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene CAS No. 62668-50-2

2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene

Cat. No.: B14509826
CAS No.: 62668-50-2
M. Wt: 512.6 g/mol
InChI Key: YGMXUDGCTGHQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound is characterized by its unique structure, which includes two phenyl groups and a xanthene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene typically involves a multi-step process. One common method is the condensation reaction between 2-phenyl-9H-xanthene-9-carbaldehyde and 2-phenyl-9H-xanthene in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted xanthenes with different functional groups.

Scientific Research Applications

2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved in its action depend on the specific application, such as targeting cancer cells in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: Known for its strong fluorescence and used in various imaging applications.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is unique due to its specific structural features, which confer distinct fluorescence properties. Its dual phenyl groups and xanthene core make it particularly suitable for applications requiring high fluorescence intensity and stability.

Properties

CAS No.

62668-50-2

Molecular Formula

C38H24O2

Molecular Weight

512.6 g/mol

IUPAC Name

2-phenyl-9-(2-phenylxanthen-9-ylidene)xanthene

InChI

InChI=1S/C38H24O2/c1-3-11-25(12-4-1)27-19-21-35-31(23-27)37(29-15-7-9-17-33(29)39-35)38-30-16-8-10-18-34(30)40-36-22-20-28(24-32(36)38)26-13-5-2-6-14-26/h1-24H

InChI Key

YGMXUDGCTGHQEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=C5C6=CC=CC=C6OC7=C5C=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.